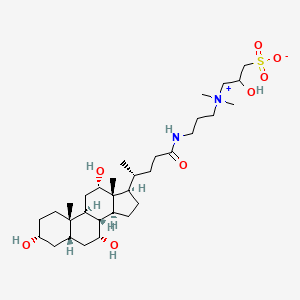

CHAPSO

Description

Properties

IUPAC Name |

3-[dimethyl-[3-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]propyl]azaniumyl]-2-hydroxypropane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H58N2O8S/c1-20(7-10-29(39)33-13-6-14-34(4,5)18-23(36)19-43(40,41)42)24-8-9-25-30-26(17-28(38)32(24,25)3)31(2)12-11-22(35)15-21(31)16-27(30)37/h20-28,30,35-38H,6-19H2,1-5H3,(H-,33,39,40,41,42)/t20-,21+,22-,23?,24-,25+,26+,27-,28+,30+,31+,32-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUQQBLRVXOUDTN-XOHPMCGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCCC[N+](C)(C)CC(CS(=O)(=O)[O-])O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)NCCC[N+](C)(C)CC(CS(=O)(=O)[O-])O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H58N2O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901002705 | |

| Record name | 3-(Dimethyl{3-[(3,7,12,24-tetrahydroxycholan-24-ylidene)amino]propyl}azaniumyl)-2-hydroxypropane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901002705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

630.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82473-24-3 | |

| Record name | 3-[(3-Cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82473-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CHAPS Hydroxy analog | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082473243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Dimethyl{3-[(3,7,12,24-tetrahydroxycholan-24-ylidene)amino]propyl}azaniumyl)-2-hydroxypropane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901002705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-((3-CHOLAMIDOPROPYL)DIMETHYLAMMONIO)-2-HYDROXY-1-PROPANESULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9N9RGA14M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

CHAPSO Detergent: A Technical Guide for Biochemical and Drug Development Applications

For Researchers, Scientists, and Drug Development Professionals

CHAPSO (3-[(3-Cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonate) is a zwitterionic detergent widely employed in biochemistry and drug development for its ability to solubilize membrane proteins while preserving their native structure and function. Its unique properties, stemming from a steroidal hydrophobic group and a polar, zwitterionic head group containing a hydroxyl group, make it a superior choice for a range of applications, from the extraction of delicate membrane proteins to their structural analysis by cryogenic electron microscopy (cryo-EM). This guide provides an in-depth overview of CHAPSO, including its physicochemical properties, detailed experimental protocols, and its application in studying signaling pathways.

Physicochemical Properties of CHAPSO

The efficacy of a detergent is dictated by its physicochemical properties. CHAPSO's zwitterionic nature, coupled with its cholic acid-based structure, renders it electrically neutral over a wide pH range and non-denaturing.[1] Its key quantitative properties are summarized in the table below for easy reference in experimental design.

| Property | Value |

| Full Name | 3-[(3-Cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonate |

| Molecular Formula | C₃₂H₅₈N₂O₈S |

| Molecular Weight | 630.9 g/mol [2] |

| Appearance | White solid[1] |

| Purity | >99%[1] |

| Solubility | Water soluble[1] |

| Critical Micelle Concentration (CMC) | 8 mM (at 25°C)[1][2] |

| Aggregation Number | 11[1] |

| Average Micellar Weight | 7,000 Da[1] |

| Cloud Point | 90°C[1] |

| Conductivity (in 10% solution) | <50 µS[1] |

Core Applications in Research and Drug Development

CHAPSO is particularly valued for its gentle, non-denaturing action, which is crucial for maintaining the functional integrity of proteins.[3] Its higher solubility compared to its analog, CHAPS, makes it more effective for certain applications.[4]

Key applications include:

-

Solubilization of Integral Membrane Proteins: CHAPSO is highly effective at extracting integral membrane proteins from the lipid bilayer while preserving their native conformation and activity.[2][4] This is critical for studying their structure, function, and interactions.

-

Maintaining Protein Functionality: A significant advantage of CHAPSO is its ability to solubilize proteins like the opiate receptor in a state that exhibits reversible binding of opiates, making it invaluable for pharmacological and neuroscience research.[2][4]

-

Cryogenic Electron Microscopy (Cryo-EM): CHAPSO can be added to cryo-EM samples to mitigate the issue of preferred particle orientation by preventing protein adsorption to the air-water interface.[5] This leads to more isotropically uniform maps and higher quality structural data.[5]

-

Protein Reconstitution Studies: It is used in the reconstitution of membrane proteins into proteoliposomes, which are essential for studying transport mechanisms and other functional assays.

-

Co-Immunoprecipitation (Co-IP): Due to its mild nature, CHAPSO is suitable for cell lysis in Co-IP experiments, as it helps to maintain the protein-protein interactions within a complex.

Experimental Protocols

The following are detailed methodologies for common experiments utilizing CHAPSO.

Protein Extraction and Solubilization from Mammalian Cells

This protocol outlines the steps for extracting and solubilizing membrane proteins from cultured mammalian cells using a CHAPSO-based lysis buffer.

Materials:

-

Cultured mammalian cell pellet

-

CHAPSO Lysis Buffer:

-

150 mM NaCl

-

50 mM Tris-HCl, pH 7.4

-

1% (w/v) CHAPSO

-

Protease inhibitor cocktail

-

Phosphatase inhibitor cocktail (optional)

-

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Microcentrifuge

-

Pipettes and tips

Procedure:

-

Cell Pellet Preparation: Begin with a pellet of cultured mammalian cells.

-

Washing: Resuspend the cell pellet in ice-cold PBS to wash away any residual culture medium. Centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant. Repeat this wash step twice.

-

Cell Lysis: Resuspend the washed cell pellet in an appropriate volume of ice-cold CHAPSO Lysis Buffer (e.g., 200-500 µL for a pellet from a 10 cm culture dish).

-

Incubation: Incubate the cell lysate on ice for 30 minutes with occasional gentle vortexing to facilitate complete lysis.

-

Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Supernatant Collection: Carefully transfer the supernatant, which contains the solubilized proteins, to a new pre-chilled microcentrifuge tube.

-

Protein Quantification: Determine the protein concentration of the lysate using a suitable protein assay (e.g., BCA assay). The solubilized protein extract is now ready for downstream applications.

Protein Extraction Workflow using CHAPSO.

Co-Immunoprecipitation (Co-IP) of Protein Complexes

This protocol describes the use of CHAPSO-solubilized protein extracts for the co-immunoprecipitation of a target protein and its interacting partners.

Materials:

-

CHAPSO-solubilized protein extract

-

Primary antibody specific to the "bait" protein

-

Protein A/G magnetic beads

-

Wash Buffer (e.g., CHAPSO Lysis Buffer with lower detergent concentration, or Tris-Buffered Saline with 0.1% Tween-20)

-

Elution Buffer (e.g., 2x Laemmli sample buffer)

-

Microcentrifuge tubes

-

Magnetic rack

-

Rotating shaker

Procedure:

-

Pre-clearing the Lysate (Optional): To a fresh microcentrifuge tube, add an appropriate amount of protein A/G magnetic beads. Add the CHAPSO-solubilized protein extract and incubate on a rotating shaker for 1 hour at 4°C to reduce non-specific binding. Pellet the beads using a magnetic rack and transfer the supernatant (pre-cleared lysate) to a new tube.

-

Antibody Incubation: Add the primary antibody specific to the "bait" protein to the pre-cleared lysate. Incubate on a rotating shaker for 2-4 hours or overnight at 4°C to allow the antibody to bind to the target protein.

-

Immunocomplex Capture: Add pre-washed protein A/G magnetic beads to the lysate-antibody mixture. Incubate on a rotating shaker for 1-2 hours at 4°C to capture the antibody-protein complex.

-

Washing: Pellet the beads using a magnetic rack and discard the supernatant. Wash the beads three to five times with ice-cold Wash Buffer. For each wash, resuspend the beads, incubate for 5 minutes, and then pellet with the magnetic rack.

-

Elution: After the final wash, remove all residual wash buffer. Elute the protein complexes from the beads by resuspending them in Elution Buffer and heating at 95-100°C for 5-10 minutes.

-

Analysis: Pellet the beads with the magnetic rack and collect the supernatant containing the eluted proteins. Analyze the eluted proteins by Western blotting using an antibody against the "prey" protein or by mass spectrometry.

Co-Immunoprecipitation Workflow.

Application in Signaling Pathway Analysis: Opioid Receptor Signaling

CHAPSO has been instrumental in the study of G-protein coupled receptors (GPCRs), such as the opioid receptor.[2][4] By solubilizing the receptor while maintaining its ability to bind ligands, CHAPSO allows for the investigation of the initial steps of the signaling cascade.

The opioid receptor signaling pathway is a critical area of research in pain management and addiction. Agonist binding to the opioid receptor initiates a conformational change, leading to the activation of associated heterotrimeric G-proteins.[6][7] The activated G-protein dissociates into its Gα and Gβγ subunits, which then modulate the activity of downstream effectors like adenylyl cyclase and ion channels.[6][7]

Opioid Receptor Signaling Pathway.

Conclusion

CHAPSO is a versatile and effective zwitterionic detergent that plays a crucial role in modern biochemistry and drug development. Its ability to gently solubilize membrane proteins while preserving their native structure and function makes it an indispensable tool for researchers. From elucidating complex signaling pathways to enabling high-resolution structural studies, CHAPSO continues to facilitate significant advancements in our understanding of biological systems. The provided protocols and data serve as a comprehensive resource for the effective application of CHAPSO in the laboratory.

References

- 1. Recent Technical Advances in Sample Preparation for Single-Particle Cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Solubilization of active opiate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Solubilization of active opiate receptors. | Sigma-Aldrich [sigmaaldrich.com]

- 4. mpbio.com [mpbio.com]

- 5. Eliminating effects of particle adsorption to the air/water interface in single-particle cryo-electron microscopy: Bacterial RNA polymerase and CHAPSO - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

CHAPSO Detergent: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of the chemical properties, structure, and applications of CHAPSO (3-[(3-Cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonate), a zwitterionic detergent widely utilized in the fields of biochemistry and drug development. This guide is intended to be a valuable resource, offering detailed experimental protocols and clear visual representations of key workflows to facilitate its effective use in the laboratory.

Core Chemical Properties and Structure

CHAPSO is a non-denaturing zwitterionic detergent that is a hydroxylated analog of CHAPS.[1] Its unique structure, featuring a rigid steroidal backbone and a polar head group, makes it highly effective for solubilizing membrane proteins while preserving their native conformation and functionality.[1]

Chemical Structure

Full Chemical Name: 3-[(3-Cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonate[1]

SMILES (Simplified Molecular Input Line Entry System): C--INVALID-LINK--(C)C--INVALID-LINK--CS(=O)(=O)[O-]">C@H[C@H]1CC[C@H]2[C@H]3--INVALID-LINK--CC[C@]4(C)[C@H]3C--INVALID-LINK--[C@]12C">C@HO

Molecular Formula: C₃₂H₅₈N₂O₈S[1]

Physicochemical Properties

The following table summarizes the key quantitative data for CHAPSO, providing a clear comparison of its essential properties.

| Property | Value | References |

| Molecular Weight | 630.88 g/mol | [1][2] |

| Appearance | White solid/powder | [1] |

| Purity | >99% | [1] |

| Solubility | Water soluble | [1][3] |

| Critical Micelle Concentration (CMC) | 8 mM (in water at 25°C) | [1][3] |

| Aggregation Number | 11 | [1][3] |

| Average Micellar Weight | 7,000 Da | [1][3] |

| Cloud Point | 90°C | [1][3] |

| Conductivity (in 10% solution) | <50 µS | [1][3] |

Key Applications and Experimental Protocols

CHAPSO is particularly valued for its ability to gently solubilize integral membrane proteins, making it a detergent of choice for applications such as the study of protein structure and function, cryo-electron microscopy (cryo-EM), and the isolation of functional membrane protein complexes. Its higher solubility compared to CHAPS offers an advantage in many experimental setups.[1]

Solubilization of Integral Membrane Proteins

CHAPSO is highly effective at disrupting lipid-lipid and lipid-protein interactions within the cell membrane, thereby liberating membrane-bound proteins into a soluble form without causing denaturation. This is crucial for maintaining the biological activity of the protein of interest.

This protocol provides a general workflow for the solubilization of membrane proteins from cultured cells. Optimization of detergent concentration and incubation times may be necessary for specific proteins.

Materials:

-

Cell pellet containing the membrane protein of interest

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Ice-cold Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% (w/v) CHAPSO. Note: The optimal CHAPSO concentration can range from 0.5% to 2% and should be determined empirically.

-

Protease and phosphatase inhibitor cocktails

-

Microcentrifuge

-

Pre-chilled microcentrifuge tubes

Procedure:

-

Cell Pellet Preparation: Harvest cells and wash twice with ice-cold PBS. Centrifuge at 500 x g for 5 minutes at 4°C to obtain a cell pellet.

-

Lysis Buffer Preparation: Prepare the Lysis Buffer and add protease and phosphatase inhibitors immediately before use. Keep the buffer on ice.

-

Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer at a ratio of 10 volumes of buffer to 1 volume of cell pellet.

-

Incubation: Incubate the suspension on ice for 30 minutes with gentle agitation (e.g., on a rocker).

-

Clarification of Lysate: Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet insoluble cellular debris.

-

Supernatant Collection: Carefully collect the supernatant, which contains the solubilized membrane proteins.

-

Downstream Processing: The solubilized protein extract is now ready for downstream applications such as immunoprecipitation, affinity chromatography, or enzyme assays.

Figure 1: Workflow for the solubilization of integral membrane proteins using CHAPSO detergent.

Application in Cryo-Electron Microscopy (Cryo-EM) Sample Preparation

CHAPSO has been shown to be beneficial in the preparation of samples for single-particle cryo-EM. It can help to overcome issues of preferred particle orientation at the air-water interface, leading to a more uniform distribution of particles in the vitreous ice and improving the quality of the final 3D reconstruction.

This protocol outlines the general steps for preparing a vitrified cryo-EM grid with the addition of CHAPSO. The optimal concentration of CHAPSO needs to be determined for each specific sample.

Materials:

-

Purified protein sample at an appropriate concentration for cryo-EM (typically 0.1 - 5 mg/mL)

-

CHAPSO stock solution (e.g., 10 mM)

-

Cryo-EM grids (e.g., glow-discharged holey carbon grids)

-

Plunge-freezing apparatus (e.g., Vitrobot)

-

Liquid ethane (B1197151)

-

Liquid nitrogen

Procedure:

-

Sample Preparation: Prepare the purified protein sample in a suitable buffer.

-

Addition of CHAPSO: Add a small aliquot of the CHAPSO stock solution to the protein sample to achieve a final concentration slightly above its CMC (e.g., 8-10 mM). Note: The optimal concentration should be determined through screening, as excessive detergent can obscure the sample.

-

Grid Preparation: Place a glow-discharged cryo-EM grid in the plunge-freezing apparatus.

-

Sample Application: Apply 3-4 µL of the protein-CHAPSO mixture to the grid.

-

Blotting: Blot the grid to remove excess liquid, leaving a thin film of the sample suspended in the grid holes. The blotting time is a critical parameter that needs to be optimized.

-

Plunge-Freezing: Immediately plunge the grid into liquid ethane cooled by liquid nitrogen to vitrify the sample.

-

Grid Storage: Store the vitrified grid in liquid nitrogen until imaging.

Figure 2: A generalized workflow for the preparation of cryo-EM samples with the addition of CHAPSO.

Solubilization of the Opiate Receptor

CHAPSO has been successfully used to solubilize the opiate receptor while maintaining its ability to bind opiates reversibly.[1] This is a critical application in drug development and neuroscience research.

This protocol is adapted from established methods for solubilizing G-protein coupled receptors.

Materials:

-

Brain tissue or cultured cells expressing the opiate receptor

-

Homogenization Buffer: 50 mM Tris-HCl pH 7.4, 1 mM EGTA, 5 mM MgCl₂

-

Solubilization Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 10% glycerol, 10 mM CHAPSO

-

Protease inhibitor cocktail

-

Dounce homogenizer

-

Ultracentrifuge

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold Homogenization Buffer using a Dounce homogenizer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Crude Membrane Isolation: Centrifuge the supernatant from the previous step at 100,000 x g for 60 minutes at 4°C to pellet the crude membranes.

-

Membrane Resuspension: Resuspend the membrane pellet in Homogenization Buffer.

-

Solubilization: Add an equal volume of Solubilization Buffer (containing protease inhibitors) to the resuspended membranes. Incubate for 1-2 hours at 4°C with gentle stirring.

-

Clarification: Centrifuge the mixture at 100,000 x g for 60 minutes at 4°C to pellet any unsolubilized material.

-

Collection of Solubilized Receptors: The supernatant contains the solubilized opiate receptors, which can then be used for binding assays or further purification.

Figure 3: A schematic workflow for the solubilization of the opiate receptor using CHAPSO.

Conclusion

CHAPSO is a versatile and effective zwitterionic detergent with significant advantages for the study of membrane proteins. Its ability to maintain the native state of proteins, coupled with its high solubility, makes it an invaluable tool for researchers in biochemistry, structural biology, and drug discovery. The detailed protocols and workflows provided in this guide serve as a starting point for the successful application of CHAPSO in a variety of experimental contexts. As with any detergent-based methodology, empirical optimization of concentrations and conditions is recommended to achieve the best results for each specific protein and application.

References

An In-depth Technical Guide to the Critical Micelle Concentration and Aggregation Number of CHAPSO

For Researchers, Scientists, and Drug Development Professionals

Introduction

CHAPSO (3-[(3-Cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonate) is a non-denaturing zwitterionic detergent widely utilized in the fields of biochemistry and drug development. Structurally similar to CHAPS, it possesses a steroid-based hydrophobic group and a sulfobetaine (B10348) zwitterionic headgroup.[1] The addition of a hydroxyl group gives CHAPSO a more polar head group than CHAPS, resulting in higher solubility.[2][3] This property makes it particularly effective for solubilizing integral membrane proteins while preserving their native state and functional integrity.[2][3] Key to its application is the understanding of its micellar properties, specifically its Critical Micelle Concentration (CMC) and Aggregation Number (Nₐgg).

The CMC is the concentration at which individual detergent monomers begin to self-assemble into organized spherical structures known as micelles.[4] Above the CMC, the solubilizing capacity of the detergent solution increases dramatically, a crucial factor for membrane protein extraction.[4] The aggregation number represents the average number of monomers that constitute a single micelle. These two parameters dictate the size, concentration, and properties of the micelles in solution, which are critical for optimizing experimental conditions in protein purification, structural biology, and in vitro assays.

This guide provides a comprehensive overview of the reported CMC and aggregation number of CHAPSO, the influence of experimental conditions on these values, and detailed protocols for their determination.

Quantitative Data on CHAPSO Micellization

The micellar properties of CHAPSO are influenced by environmental factors such as temperature, pH, and the ionic strength of the solution. While a commonly accepted value for the CMC is 8 mM in aqueous solution at 25°C, it is crucial to consider these variables for precise experimental design.

| Parameter | Value | Experimental Conditions | Method | Reference(s) |

| Critical Micelle Concentration (CMC) | 8 mM | In water, 25°C | Not Specified | [3][4][5] |

| 8 mM | In water | Not Specified | [1][6] | |

| Aggregation Number (Nₐgg) | 11 | In water | Not Specified | [3][5] |

| Average Micellar Weight | ~7,000 Da | In water | Calculated | [5][6] |

| ~9,960 Da | In water | Calculated | [7] | |

| Cloud Point | >90°C | In water | Not Specified | [5][6] |

Influence of Ionic Strength: While specific data for CHAPSO is limited, studies on the closely related zwitterionic detergent CHAPS show that its CMC is dependent on ionic strength. The CMC of CHAPS decreases from 6.41 mM in the absence of salt to 4.10 mM in the presence of 1.5 M NaCl.[8][9] A logarithmic-linear relationship between the CMC and salt concentration has been observed.[8] This effect is attributed to the shielding of electrostatic interactions between the zwitterionic headgroups by salt ions, which facilitates micelle formation at lower detergent concentrations. It is reasonable to expect a similar trend for CHAPSO.

Influence of Temperature and pH: For zwitterionic surfactants, the CMC often exhibits a U-shaped dependence on temperature, initially decreasing to a minimum before increasing again.[1] The micellization process for zwitterionic detergents like CHAPS has been shown to be temperature-dependent, with the CMC increasing as the temperature rises from 22°C to 36°C.[1] The process is often entropy-driven at lower temperatures and becomes more enthalpy-driven as the temperature increases.[8] The pH of the buffer can also influence the CMC, particularly for zwitterionic detergents, as it can affect the charge state of the headgroups and interactions within the solution.[10][11] However, specific quantitative data detailing the effects of temperature and pH on the CMC and aggregation number of CHAPSO are not readily available in published literature.

Experimental Protocols

Accurate determination of the CMC and aggregation number under specific experimental conditions is often necessary. Below are detailed protocols for common methods.

Determination of Critical Micelle Concentration (CMC) via Fluorescence Spectroscopy

Principle: This method utilizes a hydrophobic fluorescent probe, typically pyrene (B120774), whose fluorescence emission spectrum is sensitive to the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene resides in a polar environment. Above the CMC, pyrene partitions into the nonpolar, hydrophobic core of the micelles. This change in environment alters the vibrational fine structure of the pyrene emission spectrum. Specifically, the ratio of the intensity of the third vibrational peak (I₃ at ~383 nm) to the first (I₁ at ~372 nm) increases as the probe moves into the nonpolar micellar core. A plot of the I₃/I₁ ratio versus the logarithm of the detergent concentration yields a sigmoidal curve, with the inflection point corresponding to the CMC.

Materials:

-

CHAPSO detergent

-

High-purity water or desired experimental buffer

-

Pyrene stock solution (e.g., 0.2 mM in ethanol)

-

Spectrofluorometer

-

Volumetric flasks and precision pipettes

-

Quartz cuvettes

Procedure:

-

Solution Preparation: Prepare a series of CHAPSO solutions in the desired buffer, spanning a concentration range from well below (e.g., 0.1 mM) to well above (e.g., 20 mM) the expected CMC of 8 mM.

-

Probe Addition: To a fixed volume of each CHAPSO solution (e.g., 1 mL), add a small, constant volume of the pyrene stock solution (e.g., 1.5 µL of 0.2 mM stock) to achieve a final pyrene concentration in the low micromolar range (e.g., 0.3 µM).[1] Mix thoroughly.

-

Fluorescence Measurement:

-

Data Analysis:

-

From each spectrum, determine the fluorescence intensity of the first (I₁, ~372-373 nm) and third (I₃, ~383-384 nm) major vibrational peaks.

-

Calculate the intensity ratio (I₃/I₁) for each CHAPSO concentration.

-

Plot the I₃/I₁ ratio as a function of the logarithm of the CHAPSO concentration.

-

Fit the data to a sigmoidal (Boltzmann) function. The center of the inflection point of this curve is the CMC.

-

Determination of Aggregation Number (Nₐgg) via Static Light Scattering (SLS)

Principle: Static light scattering measures the time-averaged intensity of light scattered by molecules in solution. For a solution of micelles, the intensity of the scattered light is proportional to the concentration of the micelles and their weight-averaged molecular weight. By measuring the scattered light intensity at various detergent concentrations above the CMC, the molecular weight of the micelle can be determined. The aggregation number is then calculated by dividing the micellar molecular weight by the molecular weight of a single detergent monomer. The relationship is described by the Debye equation.

Materials:

-

CHAPSO detergent (MW ≈ 630.88 g/mol )

-

High-purity water or buffer, filtered through a 0.1 µm or smaller filter to remove dust.

-

Static light scattering instrument (e.g., goniometer-based system or multi-angle light scattering detector).

-

Refractometer for measuring the refractive index increment (dn/dc).

-

Scintillation vials or dust-free cuvettes.

Procedure:

-

Determine Refractive Index Increment (dn/dc):

-

Prepare a series of CHAPSO solutions of known concentrations in the filtered buffer.

-

Measure the refractive index of each solution and the pure buffer using a differential refractometer.

-

Plot the change in refractive index (Δn) versus concentration (c). The slope of this line is the dn/dc value, a critical constant for the SLS calculation.

-

-

SLS Sample Preparation:

-

Prepare a series of CHAPSO solutions in the filtered buffer at concentrations above the determined CMC (e.g., from 10 mM to 50 mM). Ensure all glassware is scrupulously clean to avoid dust contamination.

-

-

Light Scattering Measurement:

-

Place the first sample in the light scattering instrument.

-

Measure the intensity of scattered light at multiple angles (for MALS) or a single angle (typically 90°).

-

Repeat the measurement for each concentration.

-

-

Data Analysis (Debye Plot):

-

For each concentration (C) above the CMC, calculate the concentration of detergent in micelles (C - CMC).

-

Calculate the excess Rayleigh ratio, R(θ), which is the scattered intensity normalized for instrument geometry and incident laser intensity.

-

Construct a Debye plot: Plot Kc / R(θ) versus the concentration of detergent in micelles (C - CMC), where K is an optical constant defined as: K = [4π²n²(dn/dc)²] / (Nₐλ⁴) where n is the refractive index of the solvent, dn/dc is the refractive index increment, Nₐ is Avogadro's number, and λ is the laser wavelength.

-

The data should form a straight line. The intercept of this line at zero concentration is equal to the reciprocal of the weight-averaged micellar molecular weight (1 / Mₙ).

-

-

Calculate Aggregation Number:

-

Calculate the aggregation number (Nₐgg) using the formula: Nₐgg = Mₙ / Mₘ where Mₙ is the determined micellar molecular weight and Mₘ is the monomeric molecular weight of CHAPSO.

-

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Determining Critical Micelle Concentration (CMC) using Fluorescence.

Caption: Workflow for Determining Aggregation Number (Nₐgg) using Static Light Scattering.

References

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]

- 4. Detergent CHAPSO | CAS 82473-24-3 Dojindo [dojindo.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Dependence of critical micelle concentration of a zwitterionic detergent on ionic strength: implications in receptor solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biotech-asia.org [biotech-asia.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

CHAPSO: A Comprehensive Technical Guide to its Function in Protein Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core functions and applications of 3-[(3-Cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonate (CHAPSO), a zwitterionic detergent pivotal in the field of protein research. This document provides a detailed overview of its physicochemical properties, comparative advantages, and established protocols for its use in membrane protein solubilization, purification, and functional analysis.

Core Properties of CHAPSO

CHAPSO is a non-denaturing zwitterionic detergent derived from cholic acid.[1] Its structure, featuring a rigid steroidal backbone and a polar, hydroxylated headgroup, imparts unique properties that make it particularly effective for handling membrane proteins while preserving their native conformation and biological activity.[2][3] A key distinction from its counterpart, CHAPS, is the presence of an additional hydroxyl group, which enhances its polarity and solubility.[2][3][4]

Physicochemical and Comparative Data

The efficacy of a detergent is defined by its physicochemical characteristics. The following tables summarize the key properties of CHAPSO and provide a comparison with other commonly used detergents.

| Property | Value | Reference(s) |

| Full Chemical Name | 3-[(3-Cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonate | [4] |

| Molecular Formula | C₃₂H₅₈N₂O₈S | [4] |

| Molecular Weight | 630.9 g/mol | [4] |

| Type | Zwitterionic | [4] |

| Appearance | White solid | [4] |

| Critical Micelle Concentration (CMC) | 8 mM | [1][4] |

| Aggregation Number | 11 | [4] |

| Average Micellar Weight | 7,000 Da | [4] |

| Cloud Point | 90°C | [4] |

| Solubility in Water | Water soluble | [4] |

| Detergent | Type | CMC (mM) | Micelle Molecular Weight (Da) | Key Characteristics |

| CHAPSO | Zwitterionic | 8 | ~7,000 | High solubility, non-denaturing, preserves protein function.[2][4] |

| CHAPS | Zwitterionic | 6 - 10 | ~6,150 | Widely used, mild, removable by dialysis.[4] |

| Triton X-100 | Non-ionic | 0.24 | ~90,000 | Forms large micelles, can be difficult to remove. |

| NP-40 | Non-ionic | 0.05 | ~90,000 | Similar to Triton X-100. |

| Sodium Dodecyl Sulfate (SDS) | Anionic | 7 - 10 | ~20,000 | Strongly denaturing. |

| n-Dodecyl-β-D-maltoside (DDM) | Non-ionic | 0.17 | ~50,000 | Mild, often used for stabilizing membrane proteins. |

| Octyl Glucoside | Non-ionic | 20 - 25 | ~25,000 | High CMC, easily removed. |

Key Applications in Protein Research

CHAPSO's unique properties make it a versatile tool for a range of applications in protein research, particularly for challenging membrane proteins.

Membrane Protein Solubilization

The primary function of CHAPSO is to extract integral membrane proteins from the lipid bilayer. Its amphipathic nature allows it to disrupt lipid-lipid and lipid-protein interactions, forming mixed micelles with the protein of interest.[5] This process effectively solubilizes the protein in an aqueous environment while minimizing denaturation, thereby preserving its structural integrity and function.[2][3] CHAPSO has been successfully used to solubilize a variety of membrane proteins, including G-protein coupled receptors (GPCRs) like the opiate receptor, maintaining their reversible binding capabilities.[2][3]

A study on liposome (B1194612) solubilization demonstrated that CHAPSO is more efficient than CHAPS, initiating the lamellar-to-micellar transition at a lower detergent-to-phospholipid ratio (0.21 mol/mol for CHAPSO vs. 0.4 mol/mol for CHAPS).[6]

Protein Purification and Analysis

Due to its non-denaturing properties and high critical micelle concentration (CMC), CHAPSO is compatible with various downstream purification and analytical techniques. Its zwitterionic nature, resulting in a net neutral charge, prevents interference with ion-exchange chromatography. The relatively small micelle size and high CMC facilitate its removal by dialysis, which is crucial for subsequent functional and structural studies.[7]

CHAPSO is also used in two-dimensional gel electrophoresis (2-DE) for the separation of complex protein mixtures, including membrane proteomes.[8] Furthermore, it has been shown to be compatible with Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE), a technique used to separate protein complexes in their native state.

Protein Crystallization and Structural Studies

CHAPSO has gained popularity in structural biology, particularly for the crystallization of membrane proteins.[7] It can be used in vapor diffusion methods to obtain high-quality crystals suitable for X-ray crystallography.[9] In the context of cryo-electron microscopy (cryo-EM), CHAPSO is utilized to reduce protein adsorption to the air-water interface, a common issue that can lead to preferred particle orientation and hinder 3D reconstruction.[10][11] Studies have shown that adding CHAPSO at its CMC can lead to a more random distribution of particles in the vitreous ice, facilitating the determination of high-resolution structures.[10][11]

Experimental Protocols

The following sections provide detailed methodologies for key experiments utilizing CHAPSO. These protocols are based on established methods and may require optimization for specific proteins and applications.

Membrane Protein Extraction from Cultured Cells

This protocol describes a general procedure for the solubilization of membrane proteins from cultured mammalian cells using a CHAPSO-based lysis buffer. This method is adapted from protocols using the closely related detergent CHAPS.[12]

Materials:

-

Cultured mammalian cells

-

Phosphate-Buffered Saline (PBS), ice-cold

-

CHAPSO Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1-2% (w/v) CHAPSO, Protease and Phosphatase Inhibitor Cocktails

-

Cell scraper

-

Microcentrifuge

Procedure:

-

Place the cell culture dish on ice and wash the cell monolayer twice with ice-cold PBS.

-

Aspirate the PBS completely and add 1 mL of ice-cold CHAPSO Lysis Buffer to the dish.

-

Incubate the dish on ice for 30 minutes with occasional gentle swirling to facilitate cell lysis.

-

Using a cell scraper, harvest the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for an additional 15 minutes, vortexing briefly every 5 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Carefully transfer the supernatant, containing the solubilized membrane and cytosolic proteins, to a fresh, pre-chilled microcentrifuge tube.

-

Determine the protein concentration of the extract using a detergent-compatible protein assay (e.g., BCA assay).

-

The solubilized protein extract is now ready for downstream applications or can be stored at -80°C.

Caption: Workflow for membrane protein extraction using CHAPSO.

Immunoprecipitation of a Solubilized Membrane Protein

This protocol outlines the immunoprecipitation of a target membrane protein from a cell lysate prepared with a CHAPSO-containing buffer. This protocol is adapted from established CHAPS-based immunoprecipitation methods.

Materials:

-

Cell lysate prepared with CHAPSO Lysis Buffer

-

Antibody specific to the target protein

-

Protein A/G magnetic beads or agarose (B213101) slurry

-

Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% (w/v) CHAPSO

-

Elution Buffer (e.g., 0.1 M Glycine-HCl, pH 2.5 or 1X SDS-PAGE sample buffer)

-

Microcentrifuge tubes

-

Rotating wheel or rocker

Procedure:

-

To 500 µg of pre-cleared cell lysate, add 2-5 µg of the specific antibody.

-

Incubate the lysate-antibody mixture for 2 hours to overnight at 4°C on a rotating wheel.

-

Add 25 µL of equilibrated Protein A/G beads to the mixture and incubate for an additional 1-2 hours at 4°C on a rotating wheel.

-

Pellet the beads by centrifugation or using a magnetic stand.

-

Carefully remove and discard the supernatant.

-

Wash the beads three times with 1 mL of ice-cold Wash Buffer.

-

After the final wash, carefully remove all residual wash buffer.

-

To elute the protein, add 50 µL of Elution Buffer and incubate for 5-10 minutes at room temperature with gentle agitation.

-

Pellet the beads and transfer the supernatant containing the purified protein to a fresh tube.

Caption: Immunoprecipitation workflow for CHAPSO-solubilized proteins.

Reconstitution of a Membrane Protein into Liposomes

This protocol describes a general procedure for reconstituting a purified membrane protein into pre-formed liposomes, a critical step for many in-vitro functional assays. This method is based on the principles outlined in the study by Cladera et al. (1997).[6]

Materials:

-

Purified membrane protein in a CHAPSO-containing buffer

-

Pre-formed unilamellar liposomes

-

Dialysis tubing or other detergent removal system (e.g., Bio-Beads)

-

Reconstitution Buffer (specific to the protein of interest)

Procedure:

-

Mix the purified membrane protein with the pre-formed liposomes at a desired protein-to-lipid ratio.

-

Add CHAPSO to the mixture to achieve a concentration that leads to the complete solubilization of the liposomes into mixed micelles. The optimal detergent-to-phospholipid ratio for efficient reconstitution with CHAPSO is typically above 0.74 (mol/mol).[6]

-

Incubate the mixture for a short period (e.g., 30 minutes) at room temperature to allow for the incorporation of the protein into the mixed micelles.

-

Remove the CHAPSO from the mixture gradually using dialysis against a large volume of Reconstitution Buffer or by incubation with Bio-Beads. This will lead to the spontaneous formation of proteoliposomes.

-

The resulting proteoliposomes, with the reconstituted protein, can then be used for functional assays.

References

- 1. youtube.com [youtube.com]

- 2. In vitro reconstitution platforms of mammalian cell-free expressed membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Strategies for the Purification of Membrane Proteins | Springer Nature Experiments [experiments.springernature.com]

- 4. Detergent-Free Isolation of Membrane Proteins and Strategies to Study Them in a Near-Native Membrane Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocol: Multi-Protein Complexes Characterized by BN-PAGE [kbdna.com]

- 6. A modified enzyme-linked immunosorbent assay adapted for immunodetection of low amounts of water-insoluble proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparison of different enzyme‐linked immunosorbent assay methods for avidity determination of antiphospholipid antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biomolecular membrane protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Blue native polyacrylamide gel electrophoresis - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Effect of Detergents on the Thermal Behavior of Elastin-like Polypeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Crystallization of Membrane Proteins by Vapor Diffusion - PMC [pmc.ncbi.nlm.nih.gov]

CHAPSO: A Technical Guide to Solubilizing Membrane Proteins

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the zwitterionic detergent CHAPSO (3-[(3-Cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonate) and its application in the solubilization of membrane proteins. This document details the core principles of CHAPSO's function, its advantages over similar detergents like CHAPS, and provides structured data and experimental protocols to aid researchers in their work.

Introduction to CHAPSO

CHAPSO is a non-denaturing zwitterionic detergent that is highly effective for solubilizing integral membrane proteins while preserving their native structure and function.[1][2] Its unique molecular structure, which includes a sulfobetaine (B10348) head group and a rigid steroidal backbone, allows it to disrupt lipid-lipid and lipid-protein interactions within the cell membrane without causing significant protein denaturation.[3] This property is crucial for a wide range of downstream applications, including structural biology, functional assays, and drug discovery.

A key structural feature of CHAPSO is the presence of a hydroxyl group that is absent in its close relative, CHAPS. This seemingly minor difference confers a more polar nature to the CHAPSO headgroup, resulting in higher aqueous solubility.[2][4] This enhanced solubility can be a significant advantage in various experimental settings.

Physicochemical Properties and Comparison with CHAPS

The selection of an appropriate detergent is paramount for the successful isolation and analysis of membrane proteins. Understanding the physicochemical properties of CHAPSO is essential for optimizing solubilization protocols.

| Property | CHAPSO | CHAPS | Reference(s) |

| Molecular Weight | 630.9 g/mol | 614.9 g/mol | [2] |

| Critical Micelle Concentration (CMC) | 8 mM | 6 - 10 mM | [2] |

| Aggregation Number | 11 | 4 - 14 | [3] |

| Micellar Molecular Weight | ~7,000 Da | ~6,150 Da | [3] |

| Appearance | White crystalline powder | White crystalline powder | [3] |

| Solubility in Water | Higher than CHAPS | 50 mg/mL at 20°C | [2][3] |

Quantitative Comparison of Solubilization Efficiency

A direct comparison of the efficiency of CHAPSO and CHAPS in solubilizing lipid bilayers provides valuable insight into their utility. A study on the solubilization of unilamellar liposomes demonstrated that CHAPSO is more efficient at lower concentrations.[5]

The transition from a lamellar (liposome) to a micellar (solubilized) state was assessed by measuring the detergent-to-phospholipid molar ratios at the onset and completion of solubilization.

| Detergent | Onset of Solubilization (Detergent/Phospholipid Mol Ratio) | Completion of Solubilization (Detergent/Phospholipid Mol Ratio) | Reference(s) |

| CHAPSO | 0.21 | 0.74 | [5] |

| CHAPS | 0.40 | 1.04 | [5] |

These results indicate that CHAPSO requires a significantly lower concentration to initiate and complete the disruption of the lipid bilayer compared to CHAPS.[5] This higher efficiency can be advantageous in minimizing the final detergent concentration in the protein preparation, which can be beneficial for downstream applications.

Experimental Protocols

The following protocols provide a general framework for the solubilization of membrane proteins using CHAPSO. It is important to note that optimal conditions, such as detergent concentration, temperature, and incubation time, should be determined empirically for each specific protein.

General Protocol for Membrane Protein Extraction from Cultured Cells

This protocol outlines the basic steps for lysing cultured cells and solubilizing membrane proteins.

Materials:

-

Cultured cells expressing the target membrane protein

-

Phosphate-buffered saline (PBS), ice-cold

-

CHAPSO Lysis Buffer (see recipe below)

-

Protease inhibitor cocktail

-

Microcentrifuge

-

Cell scraper

CHAPSO Lysis Buffer Recipe:

-

50 mM Tris-HCl, pH 7.4

-

150 mM NaCl

-

1 mM EDTA

-

1% (w/v) CHAPSO

-

Add protease inhibitor cocktail fresh before use.

Procedure:

-

Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Add a small volume of ice-cold PBS and gently scrape the cells. Transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

-

Discard the supernatant and resuspend the cell pellet in ice-cold CHAPSO Lysis Buffer.

-

Incubate the lysate on ice for 30-60 minutes with occasional gentle vortexing to facilitate solubilization.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet insoluble cellular debris.

-

Carefully transfer the supernatant, containing the solubilized membrane proteins, to a fresh, pre-chilled tube for downstream applications.

Solubilization and Functional Reconstitution of the Opiate Receptor

CHAPSO has been successfully used to solubilize and reconstitute the opiate receptor while maintaining its ability to bind ligands.[2][4] This protocol provides a more specific example of its application.

Materials:

-

Isolated cell membranes containing the opiate receptor

-

Solubilization Buffer (see recipe below)

-

Liposomes (e.g., from soybean phospholipids)

-

Bio-Beads or dialysis cassettes for detergent removal

Solubilization Buffer Recipe:

-

50 mM Tris-HCl, pH 7.4

-

100 mM NaCl

-

10 mM CHAPSO

-

Protease inhibitor cocktail

Procedure:

-

Resuspend the isolated membranes in the Solubilization Buffer.

-

Incubate with gentle agitation for 1-2 hours at 4°C.

-

Centrifuge at 100,000 x g for 1 hour at 4°C to pellet unsolubilized material.

-

Collect the supernatant containing the solubilized opiate receptor.

-

For functional reconstitution, mix the solubilized receptor with pre-formed liposomes.

-

Remove the detergent by dialysis against a detergent-free buffer or by incubation with Bio-Beads.

-

The resulting proteoliposomes containing the functionally reconstituted opiate receptor can then be used for ligand binding assays.

Visualization of Workflows and Pathways

Experimental Workflow for Membrane Protein Solubilization

The following diagram illustrates the general workflow for extracting and solubilizing membrane proteins from cultured cells using CHAPSO.

Caption: General workflow for membrane protein solubilization using CHAPSO.

Opioid Receptor Signaling Pathway

The functional reconstitution of the µ-opioid receptor, a G-protein coupled receptor (GPCR), allows for the study of its downstream signaling pathways. Upon agonist binding, the receptor activates inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.

Caption: Simplified µ-opioid receptor signaling pathway.

Conclusion

CHAPSO is a powerful and versatile zwitterionic detergent for the solubilization of membrane proteins. Its superior solubility and efficiency compared to CHAPS make it an excellent choice for a variety of applications, particularly when preserving the native conformation and function of the target protein is critical. The protocols and data presented in this guide provide a solid foundation for researchers to develop and optimize their own membrane protein solubilization strategies, ultimately advancing our understanding of these vital cellular components and facilitating the development of new therapeutics.

References

- 1. Characterization of solubilized opioid receptors: reconstitution and uncoupling of guanine nucleotide-sensitive agonist binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mpbio.com [mpbio.com]

- 3. agscientific.com [agscientific.com]

- 4. nbinno.com [nbinno.com]

- 5. Liposome solubilization and membrane protein reconstitution using Chaps and Chapso - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of CHAPSO in Lipid Bilayers

For Researchers, Scientists, and Drug Development Professionals

Introduction

CHAPSO (3-[(3-cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonate) is a zwitterionic detergent widely employed in membrane biochemistry for the solubilization and purification of membrane proteins while preserving their native structure and function.[1][2] Its unique properties, including a high critical micelle concentration (CMC) and a rigid steroidal structure, make it a milder alternative to other detergents like Triton X-100, rendering it particularly useful for the isolation of delicate protein complexes and the study of lipid rafts.[3] This technical guide provides a comprehensive overview of the mechanism of action of CHAPSO in lipid bilayers, detailing its physicochemical properties, the molecular steps of membrane solubilization, its effects on lipid raft microdomains, and the subsequent impact on cellular signaling pathways. This document also includes detailed experimental protocols and quantitative data to aid researchers in their practical applications.

Physicochemical Properties of CHAPSO

CHAPSO is a derivative of cholic acid, featuring a steroidal hydrophobic group and a polar head group containing both a quaternary ammonium (B1175870) cation and a sulfonate anion, which confers its zwitterionic nature at a wide pH range. An additional hydroxyl group distinguishes it from its close relative, CHAPS, imparting greater solubility.[1] The key physicochemical properties of CHAPSO are summarized in the table below.

| Property | Value | References |

| Molecular Weight | 630.88 g/mol | [4] |

| Critical Micelle Concentration (CMC) | 8 mM | [2][5] |

| Aggregation Number | 11 | |

| Micelle Molecular Weight | ~7000 Da | [5] |

| Full Chemical Name | 3-[(3-cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonate | [4] |

| Nature | Zwitterionic, Non-denaturing | [1][2] |

The Three-Stage Mechanism of Lipid Bilayer Solubilization by CHAPSO

The interaction of CHAPSO with lipid bilayers and the subsequent solubilization process can be described by a well-established three-stage model.[4][6] This model delineates the progressive disruption of the lipid bilayer as the concentration of the detergent increases.

Stage 1: Partitioning of CHAPSO Monomers into the Lipid Bilayer

At concentrations below its CMC, CHAPSO monomers partition into the outer leaflet of the lipid bilayer. The rigid, planar hydrophobic face of the CHAPSO molecule is thought to align with the acyl chains of the phospholipids, while the polar headgroup remains at the membrane-water interface. This initial insertion causes an increase in the surface area of the outer leaflet, leading to strain on the bilayer.

Stage 2: Saturation of the Bilayer and Formation of Mixed Micelles

As the concentration of CHAPSO increases, more monomers integrate into the bilayer until it becomes saturated. At this point, the bilayer structure becomes unstable. The detergent-to-phospholipid ratio at which this lamellar-to-micellar transition begins has been estimated to be approximately 0.21 mol/mol for CHAPSO.[4] The saturated bilayer then starts to break down into small, disc-shaped mixed micelles composed of both lipids and CHAPSO molecules.

Stage 3: Complete Solubilization into Mixed Micelles

With a further increase in CHAPSO concentration, the entire lipid bilayer is disrupted and transformed into mixed micelles. The complete solubilization is achieved at a detergent-to-phospholipid ratio of about 0.74 mol/mol for CHAPSO.[4] These mixed micelles are typically larger than pure CHAPSO micelles and contain the solubilized membrane components, including proteins, in a state that often preserves their native conformation.

Impact of CHAPSO on Lipid Rafts and Cellular Signaling

Lipid rafts are specialized membrane microdomains enriched in cholesterol, sphingolipids, and specific proteins that function as platforms for signal transduction. Due to their distinct lipid composition, these domains are often resistant to solubilization by mild non-ionic detergents at low temperatures, leading to their isolation as detergent-resistant membranes (DRMs).

CHAPSO, being a zwitterionic and milder detergent than Triton X-100, is frequently used to isolate lipid rafts. However, the choice of detergent can significantly influence the protein and lipid composition of the isolated DRMs.[3] CHAPSO has been shown to be less disruptive to certain protein-protein interactions within rafts compared to Triton X-100.

The disruption of lipid rafts by CHAPSO can have profound effects on cellular signaling pathways that are dependent on the integrity of these microdomains. Many signaling molecules, including G protein-coupled receptors (GPCRs), receptor tyrosine kinases, and components of the downstream signaling cascades, are localized to or recruited into lipid rafts upon activation.

For instance, GPCR signaling often relies on the spatial organization of the receptor, G proteins, and effector enzymes within lipid rafts.[7][8] By disrupting these microdomains, CHAPSO can uncouple the receptor from its downstream signaling partners, leading to the attenuation or complete inhibition of the signaling cascade. Proteomic and lipidomic analyses of CHAPSO-treated cells can reveal specific changes in the composition of lipid rafts and identify signaling pathways that are particularly sensitive to their disruption.[9][10][11][12]

Experimental Protocols

Membrane Protein Extraction using CHAPSO

This protocol describes the general steps for solubilizing membrane proteins from cultured cells using CHAPSO.

Materials:

-

Cell pellet

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

CHAPSO Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% (w/v) CHAPSO, protease inhibitor cocktail.

-

Microcentrifuge

-

Sonicator (optional)

Procedure:

-

Wash the cell pellet with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold CHAPSO Lysis Buffer.

-

Incubate on ice for 30 minutes with gentle agitation.

-

(Optional) For difficult-to-lyse cells, sonicate the lysate on ice.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet insoluble debris.

-

The supernatant contains the solubilized membrane proteins.

References

- 1. nbinno.com [nbinno.com]

- 2. mpbio.com [mpbio.com]

- 3. researchgate.net [researchgate.net]

- 4. Liposome solubilization and membrane protein reconstitution using Chaps and Chapso - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. portalrecerca.uab.cat [portalrecerca.uab.cat]

- 7. Chaperoning G Protein-Coupled Receptors: From Cell Biology to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Unbiased quantitative proteomics of lipid rafts reveals high specificity for signaling factors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparative lipidomics and proteomics analysis of platelet lipid rafts using different detergents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Combining native mass spectrometry and lipidomics to uncover specific membrane protein–lipid interactions from natural lipid sources - Chemical Science (RSC Publishing) [pubs.rsc.org]

The Guardian of Native States: An In-depth Technical Guide to CHAPSO's Role in Protein Integrity

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of protein research and drug development, maintaining the native conformational state of proteins is paramount. The zwitterionic detergent CHAPSO, or 3-[(3-Cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonate, has emerged as a powerful tool for solubilizing and stabilizing proteins, particularly challenging membrane proteins, while preserving their structural and functional integrity. This technical guide provides a comprehensive overview of the core principles, applications, and methodologies associated with the use of CHAPSO in maintaining the native state of proteins.

Biochemical Properties and Mechanism of Action

CHAPSO is a sulfobetaine (B10348) derivative of cholic acid, combining the features of bile salts and sulfobetaine-type detergents.[1] Its unique molecular structure, featuring a rigid steroidal hydrophobic group and a polar, zwitterionic head group containing a hydroxyl group, confers its non-denaturing characteristics.[1][2] This amphipathic nature allows CHAPSO to disrupt lipid-lipid and lipid-protein interactions within cellular membranes, effectively extracting membrane proteins.[1]

Above its critical micelle concentration (CMC) of 8 mM, CHAPSO monomers self-assemble into small, uniform micelles.[2][3] These micelles create a hydrophilic shield around the hydrophobic domains of the solubilized protein, preventing aggregation and maintaining its native conformation.[4] Notably, CHAPSO has a higher solubility than its close relative, CHAPS, due to its more polar head group, which can be advantageous in achieving higher solubilization efficiencies.[1][5]

Data Presentation: Physicochemical Properties and Comparative Efficacy

The selection of an appropriate detergent is critical for successful protein isolation and functional studies. The following tables summarize the key physicochemical properties of CHAPSO and provide a comparative overview of its performance against other commonly used detergents.

Table 1: Physicochemical Properties of CHAPSO

| Property | Value | References |

| Full Name | 3-[(3-Cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonate | [2] |

| Molecular Weight | 630.9 g/mol | [2] |

| Type | Zwitterionic | [2] |

| Appearance | White solid | [2] |

| Solubility | Water soluble | [2] |

| Critical Micelle Concentration (CMC) | 8 mM (at 25°C) | [2][3] |

| Aggregation Number | 11 | [2] |

| Average Micellar Weight | 7,000 Da | [2] |

| Cloud Point | 90°C | [2] |

Table 2: Comparative Efficacy of Detergents in Maintaining Protein Native State

| Detergent | Type | Key Advantages for Native State Preservation | Potential Drawbacks |

| CHAPSO | Zwitterionic | Mild, non-denaturing; High solubility; Preserves protein-protein interactions; Effective for membrane protein solubilization while maintaining function (e.g., opiate receptors).[1][5] | Can still be disruptive to some sensitive protein complexes. |

| CHAPS | Zwitterionic | Mild, non-denaturing; Well-established for isoelectric focusing and 2D electrophoresis; Preserves protein-protein interactions.[2] | Lower solubility compared to CHAPSO.[5] |

| Triton X-100 | Non-ionic | Mild, non-denaturing; Effective for solubilizing many membrane proteins.[6] | Can interfere with UV-Vis spectroscopy; May not be as effective at disrupting protein-protein interactions as zwitterionic detergents.[3] Forms large micelles.[2] |

| LDAO | Zwitterionic | Forms small, compact micelles which can be beneficial for crystallization. | Can be more denaturing than CHAPS/CHAPSO and may disrupt protein-protein interactions. |

| Digitonin | Non-ionic | Very mild; Often used for solubilizing delicate protein complexes like GPCRs while preserving their interaction with G-proteins. | Can be difficult to remove due to low CMC; Can interfere with some downstream assays. |

Experimental Protocols

The following are detailed methodologies for key experiments involving CHAPSO to maintain the native state of proteins. These protocols are based on established methods and can be adapted for specific research needs.

Protocol for Membrane Protein Extraction from Cultured Mammalian Cells

This protocol describes a general procedure for the solubilization of membrane proteins from cultured mammalian cells using a CHAPSO-based lysis buffer.

Materials:

-

Cultured mammalian cells (e.g., in a 10 cm dish)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

CHAPSO Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% (w/v) CHAPSO, 1 mM EDTA, Protease and Phosphatase Inhibitor Cocktails (added fresh)

-

Microcentrifuge tubes

-

Cell scraper

-

Microcentrifuge

Procedure:

-

Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.

-

Aspirate the PBS completely.

-

Add 1 mL of ice-cold CHAPSO Lysis Buffer to the dish.

-

Incubate the dish on ice for 30 minutes with gentle, occasional swirling to facilitate cell lysis.

-

Using a cell scraper, gently scrape the cells off the dish and transfer the lysate to a pre-chilled 1.5 mL microcentrifuge tube.

-

Incubate the lysate on ice for an additional 15 minutes, vortexing briefly every 5 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[7]

-

Carefully transfer the supernatant, which contains the solubilized membrane and cytosolic proteins, to a fresh, pre-chilled microcentrifuge tube.

-

Determine the protein concentration of the extract using a detergent-compatible protein assay (e.g., BCA assay).

-

The extracted protein sample is now ready for downstream applications such as immunoprecipitation or functional assays. For long-term storage, samples can be stored at -80°C.

Protocol for Co-Immunoprecipitation (Co-IP) to Study Protein-Protein Interactions

This protocol outlines the use of CHAPSO to maintain protein complexes during co-immunoprecipitation.

Materials:

-

Cell lysate prepared with CHAPSO Lysis Buffer (from Protocol 3.1)

-

Primary antibody specific to the "bait" protein

-

Protein A/G magnetic beads or agarose (B213101) resin

-

Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.5% (w/v) CHAPSO

-

Elution Buffer (e.g., 0.1 M Glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)

-

Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5, if using acidic elution)

-

Microcentrifuge tubes

-

Rotating wheel or rocker

Procedure:

-

To 1 mg of pre-cleared cell lysate, add the primary antibody against the bait protein.

-

Incubate for 2-4 hours or overnight at 4°C on a rotating wheel.

-

Add an appropriate amount of equilibrated Protein A/G beads to the lysate-antibody mixture.

-

Incubate for an additional 1-2 hours at 4°C on a rotating wheel to allow the antibody to bind to the beads.

-

Pellet the beads by centrifugation (for agarose) or using a magnetic stand (for magnetic beads) and discard the supernatant.

-

Wash the beads three to five times with 1 mL of ice-cold Wash Buffer. After each wash, pellet the beads and discard the supernatant.

-

After the final wash, carefully remove all residual wash buffer.

-

Elute the protein complexes from the beads.

-

For SDS-PAGE analysis: Resuspend the beads in 50 µL of 1X SDS-PAGE sample buffer and heat at 95-100°C for 5-10 minutes. Pellet the beads and collect the supernatant.

-

For functional assays: Elute with a non-denaturing elution buffer.

-

-

Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting "prey" protein.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and logical relationships in the application of CHAPSO for maintaining protein native states.

Experimental Workflow for Membrane Protein Solubilization

Logical Relationship in Co-Immunoprecipitation

Signaling Pathway Analysis: EGFR-Grb2 Interaction

Conclusion

CHAPSO stands out as a versatile and effective zwitterionic detergent for maintaining the native state of proteins, particularly for challenging membrane proteins. Its non-denaturing properties, coupled with high solubility, make it an invaluable tool for a wide range of applications in basic research and drug development, from preserving protein-protein interactions for co-immunoprecipitation to stabilizing proteins for structural and functional studies. The careful selection of detergents and optimization of experimental protocols, as outlined in this guide, are critical for achieving reliable and meaningful results in the study of protein structure and function.

References

- 1. The Thermodynamic Stability of Membrane Proteins in Micelles and Lipid Bilayers Investigated with the Ferrichrom Receptor FhuA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Eliminating effects of particle adsorption to the air/water interface in single-particle cryo-electron microscopy: Bacterial RNA polymerase and CHAPSO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Detergent effects on enzyme activity and solubilization of lipid bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

An Introductory Guide to the Laboratory Use of CHAPSO

A Comprehensive Technical Resource for Researchers, Scientists, and Drug Development Professionals

CHAPSO (3-[(3-Cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonate) is a non-denaturing zwitterionic detergent widely employed in life sciences research.[1] Its unique properties make it particularly effective for solubilizing membrane proteins while preserving their native structure and function, a critical aspect in drug development and the study of cellular signaling.[1][2] This guide provides an in-depth overview of CHAPSO's properties, common applications, and detailed protocols for its use in the laboratory.

Core Properties of CHAPSO

CHAPSO is a derivative of cholic acid and is structurally similar to CHAPS, but with the addition of a hydroxyl group that increases its polarity and solubility.[3] As a zwitterionic detergent, it possesses both a positive and a negative charge in its hydrophilic head group, but maintains overall electrical neutrality.[4][5] This characteristic, combined with its steroid-based hydrophobic tail, allows it to effectively disrupt lipid-lipid and lipid-protein interactions without denaturing protein-protein interactions.[2][5]

The following table summarizes the key quantitative properties of CHAPSO, which are essential for designing and troubleshooting experiments.

| Property | Value | References |

| Molecular Weight | 630.88 g/mol | [4][6] |

| Critical Micelle Concentration (CMC) | 8 mM | [3][4][5][7][8] |

| Aggregation Number | 11 | [4][7] |

| Average Micellar Weight | 7,000 g/mol | [4][7] |

| Solubility in Water | 10 g/L at 20°C | [6] |

| Cloud Point | 90°C | [4][7] |

| Purity | >95% to >99% | [4][6] |

Key Laboratory Applications

CHAPSO's gentle yet effective solubilizing power makes it a valuable tool for a variety of applications, particularly in the study of membrane proteins, which are frequent targets for drug development.

-

Solubilization of Membrane Proteins: CHAPSO is highly effective at extracting integral membrane proteins from the lipid bilayer in their native, functionally active state.[3][4][7] This is crucial for downstream applications such as structural studies and functional assays.

-

Protein Purification: Due to its high critical micelle concentration, CHAPSO can be easily removed from protein samples by dialysis, which simplifies purification protocols.[9]

-

Immunoprecipitation: CHAPSO is compatible with immunoprecipitation procedures as it maintains the protein-protein interactions necessary for antibody-antigen binding and the co-precipitation of protein complexes.[10][11]

-

Two-Dimensional Gel Electrophoresis: While CHAPS is more commonly mentioned, CHAPSO's properties also make it suitable for use in isoelectric focusing and 2D electrophoresis to separate complex protein mixtures.[10]

-

Cryo-Electron Microscopy (Cryo-EM): CHAPSO has been used as an additive in cryo-EM sample preparation to prevent protein denaturation and aggregation at the air-water interface, leading to improved image quality.[12][13][14]

Experimental Protocols

The following are detailed methodologies for common laboratory procedures involving CHAPSO.

Protocol 1: Membrane Protein Extraction from Cultured Mammalian Cells

This protocol describes the extraction of total membrane proteins from a confluent 10 cm dish of cultured mammalian cells.

Materials:

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

CHAPSO Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% (w/v) CHAPSO, 1 mM EDTA

-

Protease Inhibitor Cocktail

-

Phosphatase Inhibitor Cocktail

-

Cell scraper

-

Microcentrifuge tubes

-

Microcentrifuge

Procedure:

-

Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.

-

Aspirate the PBS and add 1 mL of ice-cold CHAPSO Lysis Buffer (supplemented with protease and phosphatase inhibitors) to the dish.

-

Incubate the dish on ice for 30 minutes, with occasional gentle swirling to ensure even lysis.

-

Using a cell scraper, gently scrape the cells from the surface of the dish and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Further incubate the lysate on ice for 15 minutes, vortexing briefly every 5 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Carefully transfer the supernatant, which contains the solubilized membrane and cytosolic proteins, to a new pre-chilled tube.

-

The protein extract is now ready for downstream applications or can be stored at -80°C.

Protocol 2: Immunoprecipitation using CHAPSO-based Buffer

This protocol outlines the immunoprecipitation of a target protein from a cell lysate prepared with a CHAPSO-containing buffer.

Materials:

-

Cell lysate prepared with CHAPSO Lysis Buffer (from Protocol 1)

-

Antibody specific to the target protein (IP-grade)

-

Protein A/G magnetic beads or agarose (B213101) slurry

-

Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% (w/v) CHAPSO

-

Elution Buffer: 0.1 M Glycine-HCl, pH 2.5 or 1X SDS-PAGE sample buffer

-

Neutralization Buffer: 1 M Tris-HCl, pH 8.5

-

Microcentrifuge tubes

-

Rotating wheel or rocker

Procedure:

-

To 500 µg of pre-cleared cell lysate, add 2-5 µg of the specific antibody.

-

Incubate the lysate-antibody mixture for 2 hours to overnight at 4°C on a rotating wheel.

-

Add 25 µL of equilibrated Protein A/G beads to the mixture and incubate for an additional 1-2 hours at 4°C on a rotating wheel.

-

Pellet the beads by centrifugation (for agarose beads) or using a magnetic stand (for magnetic beads).

-

Carefully remove and discard the supernatant.

-

Wash the beads three times with 1 mL of ice-cold Wash Buffer. After each wash, pellet the beads and discard the supernatant.

-

After the final wash, carefully remove all residual wash buffer.

-

To elute the protein, add 50 µL of Elution Buffer and incubate for 5-10 minutes at room temperature with gentle agitation. Pellet the beads and transfer the supernatant containing the eluted protein to a fresh tube containing 5 µL of Neutralization Buffer. Alternatively, resuspend the beads in 1X SDS-PAGE sample buffer and boil for 5 minutes.

-

The eluted sample is now ready for analysis by methods such as Western blotting.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. mpbio.com [mpbio.com]